2-(prop-2-en-1-yl)-6-[(E)-{2-[5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol
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Overview
Description
3-Allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyl group, a hydroxybenzaldehyde moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone typically involves multiple steps. One common method starts with the preparation of 3-allyl-2-hydroxybenzaldehyde. This can be achieved by reacting 2-allylphenol with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile . The resulting 3-allyl-2-hydroxybenzaldehyde is then reacted with 5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl hydrazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The allyl and sulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the aldehyde group can produce alcohols.
Scientific Research Applications
3-Allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone
- 2-Hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone
- 3-Ethoxy-4-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone
- 3,4-Dihydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone
Uniqueness
The uniqueness of 3-allyl-2-hydroxybenzaldehyde 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-prop-2-enyl-6-[(E)-[(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H17N5OS/c1-3-6-11-7-5-8-12(13(11)21)10-16-18-14-17-15(20-19-14)22-9-4-2/h3-5,7-8,10,21H,1-2,6,9H2,(H2,17,18,19,20)/b16-10+ |
InChI Key |
AASFHCAAGQWKQJ-MHWRWJLKSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=NN2)SCC=C)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=NN2)SCC=C)O |
Origin of Product |
United States |
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